molecular formula C19H16F3NO3 B11651183 butyl (2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoate

butyl (2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoate

Cat. No.: B11651183
M. Wt: 363.3 g/mol
InChI Key: WQSBQENFBQVMAR-SDNWHVSQSA-N
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Description

Butyl (2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoate is a synthetic organic compound characterized by its complex structure, which includes a cyano group, a trifluoromethylphenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl (2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, which is then functionalized with the trifluoromethylphenyl group. The cyano group is introduced through a nitrile addition reaction, and the final esterification step involves the reaction of the intermediate with butanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and pressures, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyano group, converting it into an amine or other reduced forms.

    Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

In organic synthesis, butyl (2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoate serves as a versatile intermediate for the construction of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s unique structure and functional groups make it a candidate for drug development. It can be explored for its potential biological activities, such as anti-inflammatory, anticancer, or antimicrobial properties. Researchers may investigate its interactions with biological targets to develop new therapeutic agents.

Industry

In the materials science field, this compound can be used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism by which butyl (2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and trifluoromethylphenyl group can play crucial roles in binding interactions, influencing the compound’s potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Butyl (2E)-2-cyano-3-{5-phenylfuran-2-yl}prop-2-enoate: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    Butyl (2E)-2-cyano-3-{5-[4-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoate: Similar structure but with the trifluoromethyl group in a different position, potentially affecting its reactivity and interactions.

Uniqueness

The presence of the trifluoromethyl group in butyl (2E)-2-cyano-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoate imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

Molecular Formula

C19H16F3NO3

Molecular Weight

363.3 g/mol

IUPAC Name

butyl (E)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoate

InChI

InChI=1S/C19H16F3NO3/c1-2-3-9-25-18(24)14(12-23)11-16-7-8-17(26-16)13-5-4-6-15(10-13)19(20,21)22/h4-8,10-11H,2-3,9H2,1H3/b14-11+

InChI Key

WQSBQENFBQVMAR-SDNWHVSQSA-N

Isomeric SMILES

CCCCOC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)/C#N

Canonical SMILES

CCCCOC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)C(F)(F)F)C#N

Origin of Product

United States

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